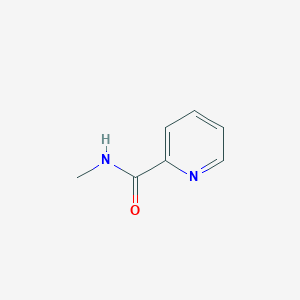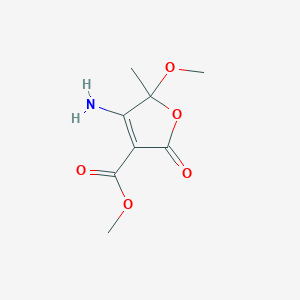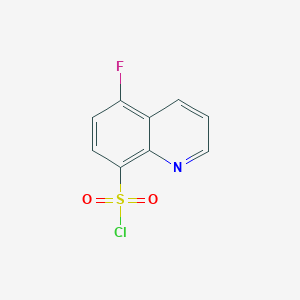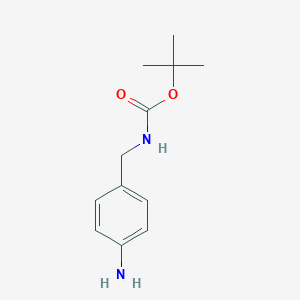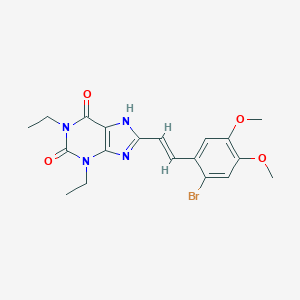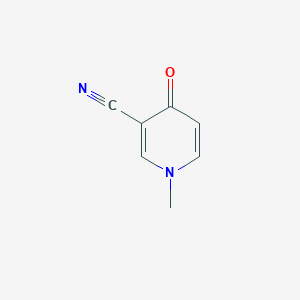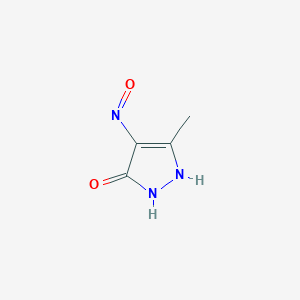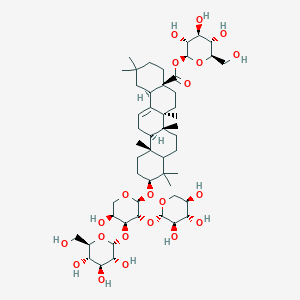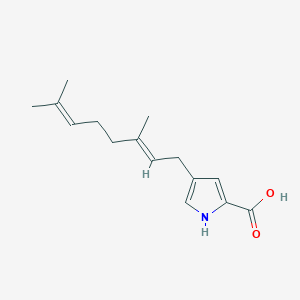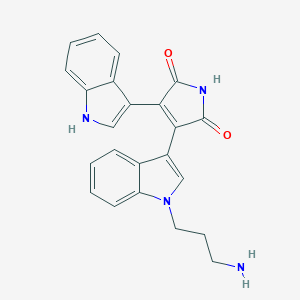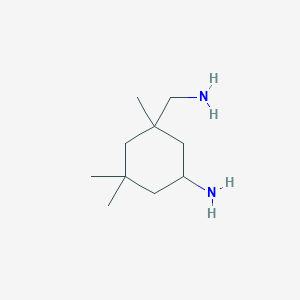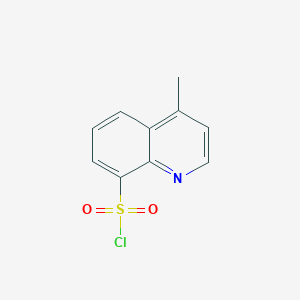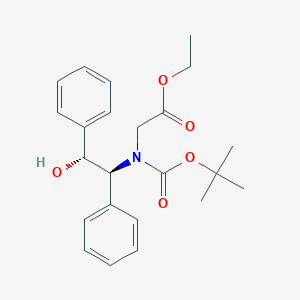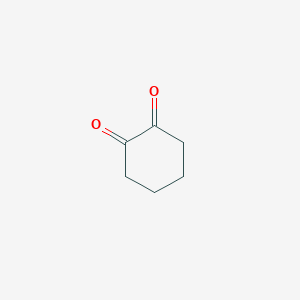
1,2-Ciclohexanodiona
Descripción general
Descripción
1,2-Ciclohexanodiona es un compuesto orgánico con la fórmula molecular C6H8O2. Es una de las tres ciclohexanodinas isómeras y aparece como un compuesto incoloro que es soluble en varios solventes orgánicos . Este compuesto es notable por su papel en la síntesis orgánica y sus propiedades químicas únicas.
Aplicaciones Científicas De Investigación
1,2-Ciclohexanodiona tiene varias aplicaciones en investigación científica:
Estudios de enzimas: Se utiliza como sustrato para estudiar la enzima ciclohexano-1,2-dion hidrolasa, que es una herramienta para degradar compuestos alicíclicos.
Reactivo para residuos de arginina: Actúa como un reactivo específico para residuos de arginina, lo que lo hace útil en estudios bioquímicos.
Síntesis orgánica: Se utiliza en la síntesis de varios compuestos orgánicos, incluidos ligandos diimina y dioxima.
Mecanismo De Acción
El mecanismo de acción de 1,2-ciclohexanodiona involucra su capacidad para formar formas enol y dicetonas estables. La forma enol es aproximadamente 1 kcal / mol más estable que la forma dicetona . Esta estabilidad le permite participar en varias reacciones químicas, incluidas las reacciones de condensación y coordinación. Los objetivos moleculares y las vías involucradas incluyen sitios de coordinación en complejos metálicos y sitios reactivos en moléculas orgánicas.
Análisis Bioquímico
Biochemical Properties
1,2-Cyclohexanedione is utilized as a substrate to study enzyme cyclohexane-1,2-dione hydrolase . It also acts as a specific reagent for arginine residues
Cellular Effects
It has been shown to modify the amino-terminal arginine residues of certain proteins, which could potentially influence cell function .
Molecular Mechanism
It is known to interact with arginine residues in proteins
Metabolic Pathways
1,2-Cyclohexanedione is involved in the metabolism of resorcinol, forming derivatives of the metabolism of resorcinol
Métodos De Preparación
1,2-Ciclohexanodiona se puede sintetizar a través de varios métodos:
Oxidación de ciclohexanona: Un método común involucra la oxidación de ciclohexanona utilizando dióxido de selenio en una solución etanólica.
Bromación e hidrólisis: Otro método incluye la bromación de ciclohexanona para formar 2,6-dibromociclohexanona, que luego se trata con hidróxido de potasio acuoso para producir el compuesto dihidroxi.
Calentar glicol divinílico: Calentar glicol divinílico con cobre también puede producir this compound.
Análisis De Reacciones Químicas
1,2-Ciclohexanodiona experimenta varias reacciones químicas:
Aromatización: Puede reaccionar con alcoholes en condiciones suaves de deshidratación catalizada por ácidos para formar éteres arilo.
Química de coordinación: Puede ocupar eficazmente sitios de coordinación vacantes, promoviendo reacciones de cicloisomerización.
Reacciones de condensación: Se condensa con 1,2-diaminas para formar heterociclos diaza.
Los reactivos comunes utilizados en estas reacciones incluyen alcoholes, ácidos y diaminas. Los principales productos formados incluyen éteres arilo y heterociclos diaza.
Comparación Con Compuestos Similares
1,2-Ciclohexanodiona se puede comparar con otras ciclohexanodinas isómeras, como 1,3-ciclohexanodiona y 1,4-ciclohexanodiona:
1,3-Ciclohexanodiona: Este compuesto también es un compuesto incoloro que ocurre naturalmente y se utiliza como sustrato para la ciclohexanodina hidrolasa.
1,4-Ciclohexanodiona: Este isómero tiene diferentes propiedades químicas y reactividad en comparación con this compound.
La singularidad de this compound radica en su estabilidad y versatilidad en la síntesis orgánica, lo que la convierte en un compuesto valioso en diversas aplicaciones químicas y bioquímicas.
Propiedades
IUPAC Name |
cyclohexane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILAIQUEIWYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061101 | |
| Record name | 1,2-Cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; mp = 34-38 deg C; [Sigma-Aldrich MSDS], Solid | |
| Record name | 1,2-Cyclohexanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19202 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-Cyclohexanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
193.00 to 195.00 °C. @ 760.00 mm Hg | |
| Record name | 1,2-Cyclohexanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
765-87-7 | |
| Record name | 1,2-Cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-CYCLOHEXANEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Cyclohexanedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-CYCLOHEXANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75C1OVW0FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Cyclohexanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38 - 40 °C | |
| Record name | 1,2-Cyclohexanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-cyclohexanedione interact with proteins?
A: 1,2-Cyclohexanedione primarily interacts with arginine residues in proteins. [, , ] This reaction occurs under alkaline conditions and forms a covalent adduct with the guanidino group of arginine, leading to modifications in protein structure and function. [, , ]
Q2: What are the downstream effects of 1,2-cyclohexanedione modification on protein function?
A2: The modification of arginine residues by 1,2-cyclohexanedione can have diverse effects on protein function, depending on the specific protein and the targeted arginine residues. For example:
- Enzyme Activity: In enzymes, modification of arginine residues within or near the active site often leads to inhibition of catalytic activity. [, , , , ]
- Protein-Protein Interactions: Modification can disrupt protein-protein interactions. For instance, 1,2-cyclohexanedione treatment of apolipoprotein B (apoB) in lipoproteins inhibits their binding to cell surface receptors. []
- Protein Assembly: 1,2-Cyclohexanedione modification of arginine residues can inhibit the assembly of protein structures. This effect has been observed with intermediate filament proteins like vimentin and desmin, where modification disrupts their ability to form filaments. []
Q3: Is the modification of arginine by 1,2-cyclohexanedione reversible?
A: Yes, the modification of arginine residues by 1,2-cyclohexanedione is reversible. Treatment with hydroxylamine or Tris-acetate buffer at alkaline pH can regenerate the arginine residues, often restoring protein function. [, ]
Q4: What is the molecular formula and weight of 1,2-cyclohexanedione?
A4: The molecular formula of 1,2-cyclohexanedione is C6H8O2, and its molecular weight is 112.13 g/mol.
Q5: Are there spectroscopic methods for characterizing 1,2-cyclohexanedione and its derivatives?
A5: Yes, several spectroscopic methods are used to characterize 1,2-cyclohexanedione:
- Infrared (IR) spectroscopy: IR spectroscopy can differentiate between keto and enol forms of 1,2-cyclohexanedione and identify characteristic vibrational frequencies of the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides detailed information about the structure and conformation of 1,2-cyclohexanedione and its derivatives. []
- Mass spectrometry (MS): MS techniques, often coupled with liquid chromatography (LC-MS), are used to analyze 1,2-cyclohexanedione adducts with amino acids and peptides, providing insights into the stoichiometry and modification sites. []
Q6: Is there information available regarding the material compatibility and stability of 1,2-cyclohexanedione under various conditions?
A6: The provided research papers primarily focus on the reactivity of 1,2-cyclohexanedione with arginine residues in proteins under specific experimental conditions. Therefore, comprehensive data on its material compatibility and stability under diverse conditions is limited within these papers.
Q7: Does 1,2-cyclohexanedione exhibit any catalytic properties itself?
A7: The research papers primarily utilize 1,2-cyclohexanedione as a reagent for chemical modification rather than as a catalyst. There is no mention of its independent catalytic properties in these papers.
Q8: Have computational methods been employed to study 1,2-cyclohexanedione?
A8: Yes, computational chemistry methods have been used to investigate the structure and interactions of 1,2-cyclohexanedione:
- Ab initio calculations: Ab initio calculations, such as Configuration Interaction Singles (CIS), have been used to study the photodissociation dynamics of 1,2-cyclohexanedione and to understand the potential energy surfaces involved in its reactions. []
- Density Functional Theory (DFT) calculations: DFT calculations, particularly at the B3LYP/6-311++G** level, have been used to study the conformational preferences and hydrogen bonding interactions of 1,2-cyclohexanedione and its derivatives. []
Q9: How does the structure of 1,2-cyclohexanedione relate to its arginine-modifying activity?
A9: The 1,2-diketone structure of 1,2-cyclohexanedione is crucial for its arginine-modifying activity. The two adjacent carbonyl groups react with the guanidino group of arginine to form a stable cyclic adduct.
Q10: Are there other dicarbonyl compounds with similar reactivity towards arginine?
A: Yes, other dicarbonyl compounds, such as 2,3-butanedione and phenylglyoxal, also modify arginine residues. [, ] The reactivity and specificity can vary depending on the structure and reactivity of the dicarbonyl compound.
Q11: Is there information available on the stability of 1,2-cyclohexanedione in various formulations?
A11: The provided research papers primarily focus on the use of 1,2-cyclohexanedione as a reagent in laboratory settings. Therefore, detailed information on its stability in various formulations for pharmaceutical applications is limited within these papers.
A11: The provided research papers focus on the fundamental chemical and biochemical properties of 1,2-cyclohexanedione, its use as a reagent, and its interactions with proteins. They do not contain information on its potential development as a pharmaceutical agent, its safety profile, or its environmental impact. Therefore, we cannot answer questions related to these aspects based on the provided information.
Q12: What analytical methods are used to study the modification of proteins by 1,2-cyclohexanedione?
A12: Several analytical techniques are used:
- Amino acid analysis: This method determines the amino acid composition of proteins and can quantify the loss of arginine residues after modification. [, ]
- Peptide mapping: Following enzymatic digestion (e.g., with trypsin), peptides are separated and analyzed by techniques like mass spectrometry to identify the specific arginine residues modified by 1,2-cyclohexanedione. [, ]
- Spectroscopic techniques: UV-Vis spectrophotometry can monitor the formation of 1,2-cyclohexanedione adducts with proteins or peptides. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


